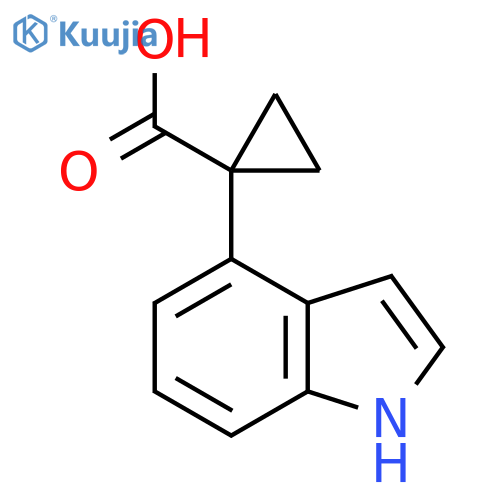Cas no 1314788-06-1 (1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid)

1314788-06-1 structure
商品名:1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid
- 1314788-06-1
- EN300-1832043
-
- インチ: 1S/C12H11NO2/c14-11(15)12(5-6-12)9-2-1-3-10-8(9)4-7-13-10/h1-4,7,13H,5-6H2,(H,14,15)
- InChIKey: DSQUICLKDWMVPB-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2=CC=CC3=C2C=CN3)CC1)=O
計算された属性
- せいみつぶんしりょう: 201.078978594g/mol
- どういたいしつりょう: 201.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1832043-0.25g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1832043-10.0g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1832043-0.1g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1832043-5.0g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1832043-1g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1832043-0.5g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1832043-0.05g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1832043-1.0g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1832043-2.5g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1832043-10g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 10g |
$4236.0 | 2023-09-19 |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
1314788-06-1 (1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid) 関連製品
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量